molecular formula C16H12ClN3O4S B2687313 N-(aza(2-oxoindolin-3-ylidene)methyl)-2-((4-chlorophenyl)sulfonyl)ethanamide CAS No. 1159976-66-5

N-(aza(2-oxoindolin-3-ylidene)methyl)-2-((4-chlorophenyl)sulfonyl)ethanamide

Cat. No.: B2687313
CAS No.: 1159976-66-5
M. Wt: 377.8
InChI Key: CGAYLAGXHNXQCQ-UHFFFAOYSA-N
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Description

N-(aza(2-oxoindolin-3-ylidene)methyl)-2-((4-chlorophenyl)sulfonyl)ethanamide is a complex organic compound that features a unique structure combining an indolinone core with a sulfonyl group and a chlorophenyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(aza(2-oxoindolin-3-ylidene)methyl)-2-((4-chlorophenyl)sulfonyl)ethanamide typically involves multiple steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or ester under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the indolinone derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Chlorophenyl Moiety: The chlorophenyl group is incorporated through a nucleophilic substitution reaction, where the sulfonylated indolinone reacts with a chlorophenyl halide.

    Final Coupling: The final step involves the coupling of the aza-methyl group to the indolinone-sulfonyl-chlorophenyl intermediate, often using a condensation reaction with formaldehyde or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group or the indolinone core, potentially yielding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles like nitronium ions or halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized indolinone derivatives.

    Reduction: Reduced sulfonyl or indolinone derivatives.

    Substitution: Substituted chlorophenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(aza(2-oxoindolin-3-ylidene)methyl)-2-((4-chlorophenyl)sulfonyl)ethanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for interacting with various biological targets, including proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a promising lead compound for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(aza(2-oxoindolin-3-ylidene)methyl)-2-((4-chlorophenyl)sulfonyl)ethanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indolinone core may bind to active sites, inhibiting enzyme activity, while the sulfonyl and chlorophenyl groups enhance binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s modifications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxoindolin-3-ylidene)methyl)-2-((4-methylphenyl)sulfonyl)ethanamide
  • N-(aza(2-oxoindolin-3-ylidene)methyl)-2-((4-bromophenyl)sulfonyl)ethanamide
  • N-(aza(2-oxoindolin-3-ylidene)methyl)-2-((4-fluorophenyl)sulfonyl)ethanamide

Uniqueness

N-(aza(2-oxoindolin-3-ylidene)methyl)-2-((4-chlorophenyl)sulfonyl)ethanamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the indolinone core with the sulfonyl and chlorophenyl groups provides a distinct profile that can be exploited for specific applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c17-10-5-7-11(8-6-10)25(23,24)9-14(21)19-20-15-12-3-1-2-4-13(12)18-16(15)22/h1-8,18,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJLYIORRYXLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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